BenchChemオンラインストアへようこそ!

2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine

Hydrogen bond donor count Membrane permeability Off-target selectivity

2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine (CAS 1379343-03-9) is a fully substituted pyrrolo[3,2-d]pyrimidine building block bearing chlorine atoms at the C2 and C4 positions of the pyrimidine ring and methyl groups at the N5 and C6 positions of the pyrrole ring. This halogenated heterocycle serves as a versatile intermediate for constructing kinase inhibitors, antifolates, and antiproliferative agents.

Molecular Formula C8H7Cl2N3
Molecular Weight 216.06
CAS No. 1379343-03-9
Cat. No. B1652050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine
CAS1379343-03-9
Molecular FormulaC8H7Cl2N3
Molecular Weight216.06
Structural Identifiers
SMILESCC1=CC2=C(N1C)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C8H7Cl2N3/c1-4-3-5-6(13(4)2)7(9)12-8(10)11-5/h3H,1-2H3
InChIKeyDWGULFZWTSZRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine (CAS 1379343-03-9): Core Scaffold Identity and Procurement Context


2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine (CAS 1379343-03-9) is a fully substituted pyrrolo[3,2-d]pyrimidine building block bearing chlorine atoms at the C2 and C4 positions of the pyrimidine ring and methyl groups at the N5 and C6 positions of the pyrrole ring [1]. This halogenated heterocycle serves as a versatile intermediate for constructing kinase inhibitors, antifolates, and antiproliferative agents [2]. Its computed XLogP3 of 2.7, molecular weight of 216.07 g/mol, and zero hydrogen bond donors distinguish it from less substituted analogs within the pyrrolo[3,2-d]pyrimidine family [1].

Why 2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine Cannot Be Replaced by Unsubstituted or Mono-Methyl Pyrrolopyrimidine Analogs


Generic substitution among 2,4-dichloropyrrolopyrimidines ignores critical differences in hydrogen-bond donor count, lipophilicity, and downstream biological performance. The N5-methyl group in 2,4-dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine eliminates the sole hydrogen-bond donor present in the parent scaffold (2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, CAS 63200-54-4) and the 6-methyl analog (CAS 1196157-27-3), altering membrane permeability and target engagement profiles [1]. N5-substituted pyrrolo[3,2-d]pyrimidines have demonstrated up to 7-fold improvement in antiproliferative potency against CCRF-CEM leukemia cells compared to the unsubstituted parent, and the pyrrolo[3,2-d] regioisomeric core consistently outperforms pyrrolo[2,3-d] analogs in cellular assays, making scaffold and substitution pattern choices consequential for both synthetic strategy and biological outcome [2].

Quantitative Differentiation Evidence for 2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine Relative to Closest Analogs


Hydrogen Bond Donor Elimination via N5-Methylation: Target vs. Parent and 6-Methyl Analog

The target compound possesses zero hydrogen bond donors (HBD = 0) because the N5 position is methylated, whereas the parent scaffold 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 63200-54-4) and the 6-methyl analog 2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 1196157-27-3) each have one hydrogen bond donor (HBD = 1) due to the free N-H [1]. The complete removal of hydrogen bond donor capacity is a discrete, quantifiable molecular property that directly influences passive membrane permeability and may reduce hydrogen-bond-mediated off-target binding, a parameter routinely considered in drug design [2].

Hydrogen bond donor count Membrane permeability Off-target selectivity Physicochemical property

Lipophilicity Modulation: XLogP3 Shift from Parent Scaffold

The target compound has a computed XLogP3 of 2.7, which is +0.4 log units higher than the parent 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (XLogP3 = 2.3) [1]. The 6-methyl analog also has an XLogP3 of 2.7, indicating that the N5-methyl group does not further increase lipophilicity beyond the C6-methyl contribution but alters other properties such as HBD as noted above. This modest lipophilicity increase may enhance membrane partitioning while retaining aqueous solubility suitable for further derivatization.

Lipophilicity XLogP3 ADME Physicochemical property

N5-Substitution Antiproliferative Potency Gain: Class-Level Evidence from CCRF-CEM Leukemia Assay

Biological evaluation of N5-substituted pyrrolo[3,2-d]pyrimidines demonstrated that N5 substitution can reduce EC50 against CCRF-CEM leukemia cells by up to 7-fold relative to the unsubstituted parent scaffold. The parent compound 5 (unsubstituted at N5) exhibited an EC50 of 25 ± 2 µM, while the N5-substituted compound 10 achieved an EC50 of 3.3 ± 1.2 µM [1]. Although the target compound's specific N5-methyl substituent was not directly profiled in this study, the consistent SAR trend that N5 substitution enhances antiproliferative potency supports the expectation of improved activity for N5-alkylated derivatives including the target compound.

Antiproliferative activity N5-substitution SAR CCRF-CEM leukemia EC50

Pyrrolo[3,2-d] vs. Pyrrolo[2,3-d] Regioisomeric Potency Advantage

A direct comparison of pyrrolo[3,2-d]pyrimidine analogs versus their pyrrolo[2,3-d]pyrimidine regioisomers in antitubulin antitumor assays concluded that the [3,2-d] scaffold consistently yields more potent compounds, with submicromolar activity against cellular proliferation . In a related antifolate context, a 5-substituted pyrrolo[3,2-d]pyrimidine (AGF300) showed a 4-fold improvement in IC50 via folate receptor uptake compared to its pyrrolo[2,3-d]pyrimidine counterpart (IC50 2.1 nM vs. 8.6 nM) . The target compound is built on the more potent [3,2-d] scaffold and thus inherits this regioisomeric advantage.

Regioisomer comparison Antitubulin activity Cellular proliferation Scaffold selection

Dual Chlorine Handles for Sequential SNAr Derivatization with Methyl-Substituted Pyrrole Ring Steric Tuning

The C2 and C4 chlorine atoms on the pyrimidine ring serve as orthogonal electrophilic handles for sequential nucleophilic aromatic substitution (SNAr), a well-established strategy for constructing 2,4-disubstituted pyrrolo[3,2-d]pyrimidine libraries [1]. The 5,6-dimethyl substitution on the pyrrole ring provides steric bulk adjacent to the reactive centers, which can influence regioselectivity in the first substitution step. While specific kinetic data comparing substitution rates among analogs are not available, the presence of two reactive chlorine atoms differentiates this compound from mono-chloro or dechlorinated analogs that lack the capacity for sequential diversification.

Nucleophilic aromatic substitution SNAr reactivity Sequential derivatization Synthetic intermediate

Optimal Application Scenarios for 2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Requiring Zero Hydrogen Bond Donor Scaffolds

Programs targeting kinases with hydrophobic back pockets or seeking to eliminate hydrogen-bond-mediated off-target interactions can directly employ the target compound as a key intermediate. Its HBD = 0 property (vs. HBD = 1 for parent and 6-methyl analog) ensures that the final ligand presents a fully shielded pyrrole NH, which may improve kinase selectivity profiles as observed in pyrrolo[3,2-d]pyrimidine-based HER2/EGFR inhibitor series .

Antitubulin and Antifolate Anticancer Agent Development Favoring [3,2-d] Scaffold Potency

Research groups developing microtubule depolymerizing agents or folate receptor-targeted antifolates should prioritize the [3,2-d] scaffold over the [2,3-d] regioisomer, given the documented submicromolar potency advantage . The target compound provides a pre-functionalized [3,2-d] core with two reactive handles and the N5-methyl group already installed, shortening the synthetic route to final N5-substituted analogs that have demonstrated up to 7-fold enhanced antiproliferative activity [1].

Parallel Medicinal Chemistry Library Synthesis via Sequential SNAr Diversification

The dual C2/C4 chlorine substitution pattern supports sequential nucleophilic aromatic substitution with two different amine or alcohol nucleophiles, enabling rapid generation of 2,4-disubstituted analog libraries [2]. The 5,6-dimethyl substitution provides a stable, non-ionizable pyrrole ring that remains inert under SNAr conditions, simplifying purification and improving reproducibility compared to analogs with free N-H or carboxylic acid functional groups.

Procurement of Fully Characterized Intermediates for TLR Agonist and GSK-3 Inhibitor Programs

Patents describing pyrrolo[3,2-d]pyrimidine-based TLR7/TLR8 agonists and GSK-3β inhibitors utilize 2,4-dichloro intermediates structurally analogous to the target compound. The defined substitution pattern (N5-Me, C6-Me, C2-Cl, C4-Cl) matches the requirements of disclosed synthetic routes, and the compound's commercial availability at 95% purity from established vendors reduces the burden of in-house synthesis and quality control .

Quote Request

Request a Quote for 2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.